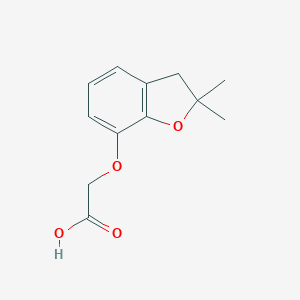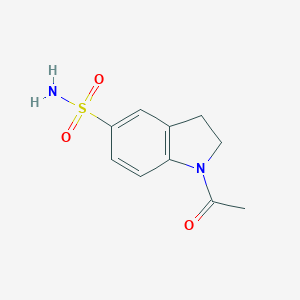![molecular formula C19H17NO8S B184822 tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate CAS No. 1792-47-8](/img/structure/B184822.png)
tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate, also known as TMBT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TMBT is a complex molecule with a unique structure, which makes it an interesting subject for further study. In
Mechanism Of Action
The mechanism of action of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is not fully understood, but it is believed to involve the binding of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate to specific biomolecules. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has a unique structure that allows it to interact with specific amino acid residues in proteins, resulting in changes in protein conformation and activity. This interaction can lead to the activation or inhibition of specific enzymes and proteins, which can have significant effects on cellular processes.
Biochemical And Physiological Effects
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has been shown to have significant biochemical and physiological effects in various studies. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes have been used to detect specific enzymes and proteins in biological samples, which can provide valuable information for disease diagnosis and drug discovery. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.
Advantages And Limitations For Lab Experiments
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has several advantages for lab experiments. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes are highly specific and sensitive, which can provide accurate and reliable results. Additionally, tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is stable and can be easily synthesized in large quantities, making it a cost-effective option for lab experiments. However, tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate also has some limitations. The synthesis method for tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is complex and requires expertise in organic chemistry. Additionally, tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes may have limited applicability in certain biological samples due to the specific binding requirements of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate.
Future Directions
There are several future directions for tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate research. One potential direction is the development of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes for in vivo imaging. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes have shown promise in detecting specific biomolecules in vitro, but their applicability in vivo has not been fully explored. Another potential direction is the development of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based therapeutics. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has shown antioxidant and anti-inflammatory properties, making it a potential candidate for developing drugs for various diseases. Additionally, further studies on the mechanism of action of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate can provide valuable insights into its potential applications in various fields.
Conclusion:
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is a complex molecule with unique properties that make it an interesting subject for scientific research. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has potential applications in various fields, including the development of fluorescent probes for biological imaging and the development of therapeutics for various diseases. While tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has several advantages for lab experiments, it also has some limitations. Further research on tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate can provide valuable insights into its potential applications and contribute to the development of new technologies and treatments.
Synthesis Methods
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is a synthetic compound that can be prepared by a multistep synthesis process. The first step involves the synthesis of 2-aminobenzothiazole, which is then reacted with 4-bromomethylpyridine to form the intermediate product. The intermediate product is then treated with methyl iodide and potassium carbonate to obtain tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate. The synthesis method for tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is complex and requires expertise in organic chemistry.
Scientific Research Applications
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has shown potential applications in various scientific research fields. One of the most promising applications is in the development of fluorescent probes for biological imaging. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has a unique structure that allows it to bind to specific biomolecules, making it an ideal candidate for developing fluorescent probes. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes have been used to detect specific enzymes and proteins in biological samples, which can provide valuable information for disease diagnosis and drug discovery.
properties
CAS RN |
1792-47-8 |
|---|---|
Product Name |
tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate |
Molecular Formula |
C19H17NO8S |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C19H17NO8S/c1-25-16(21)11-12(17(22)26-2)14(19(24)28-4)20-9-7-5-6-8-10(9)29-15(20)13(11)18(23)27-3/h5-8,15H,1-4H3 |
InChI Key |
ZCVUVJOZSBBSQK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(N2C1SC3=CC=CC=C32)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
COC(=O)C1=C(C(=C(N2C1SC3=CC=CC=C32)C(=O)OC)C(=O)OC)C(=O)OC |
Other CAS RN |
1792-47-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)
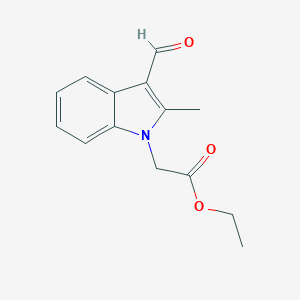
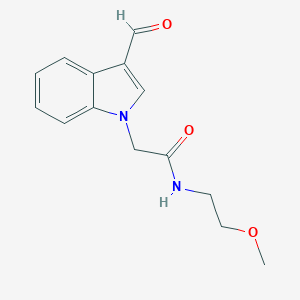
![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B184752.png)
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)
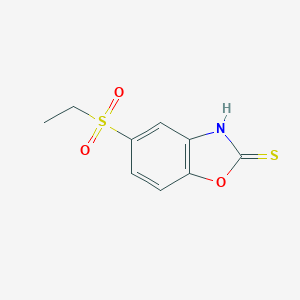
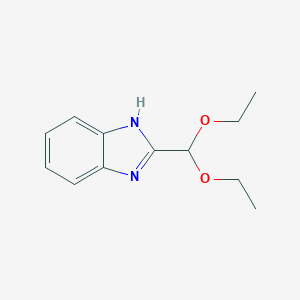
![4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B184759.png)
